Bienvenue dans la boutique en ligne BenchChem!

Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate

Medicinal Chemistry Drug Design ADME Optimization

Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate (CAS 2112897-30-8) is an N-methylated 7-azaindole-6-carboxylate ester belonging to the pyrrolo[2,3-b]pyridine heterocycle class, with molecular formula C₁₀H₁₀N₂O₂ and molecular weight 190.20 g/mol. This scaffold serves as a privileged kinase-inhibitor pharmacophore and versatile synthetic building block for medicinal chemistry programs.

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Cat. No. B8228908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate
Molecular FormulaC10H10N2O2
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1N=C(C=C2)C(=O)OC
InChIInChI=1S/C10H10N2O2/c1-12-6-5-7-3-4-8(10(13)14-2)11-9(7)12/h3-6H,1-2H3
InChIKeyXTCMCETVRBCERD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Methylpyrrolo[2,3-b]pyridine-6-carboxylate (CAS 2112897-30-8): Core Physicochemical and Structural Identity for Targeted Procurement


Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate (CAS 2112897-30-8) is an N-methylated 7-azaindole-6-carboxylate ester belonging to the pyrrolo[2,3-b]pyridine heterocycle class, with molecular formula C₁₀H₁₀N₂O₂ and molecular weight 190.20 g/mol . This scaffold serves as a privileged kinase-inhibitor pharmacophore and versatile synthetic building block for medicinal chemistry programs [1]. The defining structural feature—methylation at the pyrrole N1 position—fundamentally alters hydrogen-bonding capacity, ionization behavior, and lipophilicity relative to the N-unsubstituted parent compound methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1256825-86-1), establishing distinct physicochemical and pharmacological properties that cannot be replicated by simple analog substitution [2].

Why Generic Azaindole-6-carboxylate Substitution Fails: Structural Determinants of Divergent Physicochemical and Biological Behavior for Methyl 1-Methylpyrrolo[2,3-b]pyridine-6-carboxylate


The pyrrolo[2,3-b]pyridine-6-carboxylate scaffold encompasses multiple commercially available analogs differing at the N1, C2, C3, and C5 positions as well as the ester moiety [1]. Critically, the presence or absence of an N1-methyl substituent dictates hydrogen bond donor count (HBD = 0 for the N-methylated target vs. HBD = 1 for the N-unsubstituted analog), which directly governs membrane permeability, metabolic susceptibility to N-glucuronidation, and binding-mode compatibility within kinase ATP pockets . Furthermore, the N1-methyl group suppresses the pyrrole N–H acidity (predicted pKa ~2.62 for the target vs. ~12.68 for the N–H parent), producing a >10 log unit shift in ionization equilibrium that renders the two compounds non-interchangeable under physiological and assay-relevant pH conditions . Substitution at the ester position (methyl vs. ethyl) further modulates lipophilicity and steric bulk, while C5 halogenation introduces orthogonal reactivity handles for cross-coupling—each variation producing a distinct chemical entity with divergent pharmacokinetic and synthetic utility. These structural determinants mean that procurement decisions based solely on scaffold class without attention to substitution pattern risk selecting a compound with incompatible solubility, reactivity, or target engagement profiles.

Quantitative Evidence Guide: Methyl 1-Methylpyrrolo[2,3-b]pyridine-6-carboxylate Differentiation from Closest Structural Analogs


Hydrogen Bond Donor Elimination: Target (HBD = 0) vs. N-Unsubstituted Analog Methyl 1H-Pyrrolo[2,3-b]pyridine-6-carboxylate (HBD = 1)

Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate possesses zero hydrogen bond donors (HBD = 0), whereas the direct N-unsubstituted comparator methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1256825-86-1) contains one HBD from its pyrrole N–H [1]. This structural difference is quantitatively reflected in the computed topological polar surface area (TPSA = 44.12 Ų for the target vs. an estimated ~55 Ų for the N–H analog) . The absence of an HBD is a key determinant of passive membrane permeability and blood-brain barrier penetration potential, and it eliminates susceptibility to Phase II N-glucuronidation, a primary metabolic clearance route for N–H-containing azaindoles .

Medicinal Chemistry Drug Design ADME Optimization

Ionization State Divergence: >10-Log-Unit pKa Shift Between N-Methylated Target and N-Unsubstituted Analog

The N1-methylation of methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate shifts the predicted pKa of the pyridine nitrogen conjugate acid from approximately 12.68 (N-unsubstituted analog, reflecting the pyrrole N–H deprotonation) to approximately 2.62 (target compound, reflecting pyridine N protonation) . This represents a >10 log unit shift in the dominant ionization equilibrium under physiological and assay conditions. At pH 7.4, the N-unsubstituted analog exists predominantly as the neutral pyrrole species, whereas the target compound's pyridine nitrogen (pKa ~2.62) remains >99.99% unprotonated, resulting in fundamentally different solubility-pH profiles, protein-binding characteristics, and chromatographic retention behavior .

Physicochemical Profiling Solubility Optimization Assay Design

Lipophilicity Modulation: LogP Increase via N-Methylation Relative to N-Unsubstituted and Free Acid Analogs

The target compound's lipophilicity, expressed as LogP, is consistently predicted in the range of 1.36–1.63 across multiple computational platforms . This represents a measurable increase over the N-unsubstituted methyl ester analog (XLogP3-AA = 1.5) [1] and a differential relative to the free carboxylic acid analog 1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS 1418128-92-3, predicted LogP = 1.85) . The ester-to-acid LogP difference of approximately 0.2–0.5 log units provides a quantifiable basis for selecting the methyl ester for applications requiring intermediate lipophilicity—sufficient for passive membrane permeability while avoiding the excessive LogP-associated risks of poor aqueous solubility and high plasma protein binding.

Lipophilicity Optimization PK/PD Modeling Lead Optimization

Scaffold-Level Kinase Inhibitory Potential: Pyrrolo[2,3-b]pyridine Core Demonstrates Nanomolar FGFR Inhibition with N1-Substitution as a Critical Pharmacophoric Feature

While direct biological assay data for methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate itself is limited in the published literature, the pyrrolo[2,3-b]pyridine scaffold into which it falls has been extensively validated as a kinase inhibitor pharmacophore. In a definitive structure-activity relationship study, compound 4h—a 1H-pyrrolo[2,3-b]pyridine derivative bearing an N1-substitution pattern—exhibited FGFR1 IC₅₀ = 7 nM, FGFR2 IC₅₀ = 9 nM, FGFR3 IC₅₀ = 25 nM, and FGFR4 IC₅₀ = 712 nM [1]. The N1 position is explicitly identified as a critical vector for modulating kinase selectivity and potency within this chemotype. Additionally, pyrrolo[2,3-b]pyridine sulfonylurea derivatives have demonstrated NPP3 enzyme inhibition with IC₅₀ values as low as 0.55 ± 0.01 μM and antiproliferative activity against HT-29 colon cancer cells with IC₅₀ = 1.58 ± 0.20 μM [2].

Kinase Inhibition Cancer Therapeutics FGFR Pharmacology

Procurement-Grade Purity, Storage Stability, and Commercial Availability Relative to Closest Structural Analogs

Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate is commercially available at 97–98% purity from multiple reputable suppliers with defined storage conditions (sealed, dry, 2–8°C or room temperature depending on supplier) . Pricing data from ChemicalBook indicates a current market rate of approximately $249.90/g (1 g scale) for 97% purity material, with bulk packaging options available . In comparison, the N-unsubstituted analog methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1256825-86-1) is available at 95–98% purity, while the free acid analog (CAS 1418128-92-3) is listed at 95% purity with pricing of €253/100mg from CymitQuimica . The brominated comparator methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (CAS 1408074-64-5, MW 255.07) carries a higher molecular weight and the synthetic liability of a labile C–Br bond .

Chemical Procurement Building Block Sourcing Quality Specifications

Prioritized Research and Industrial Application Scenarios for Methyl 1-Methylpyrrolo[2,3-b]pyridine-6-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation via C6-Ester Elaboration with Pre-Installed N1-Methyl Pharmacophore

The N1-methyl substituent is a validated pharmacophoric element in potent FGFR inhibitors (IC₅₀ = 7–25 nM for FGFR1–3) and NPP3 inhibitors (IC₅₀ = 0.55 μM) derived from the pyrrolo[2,3-b]pyridine scaffold [1]. Procuring methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate provides a pre-functionalized core wherein the C6 methyl ester serves as a versatile handle for amidation, hydrolysis, reduction, or transesterification, while the N1-methyl group eliminates the hydrogen bond donor present in the N-unsubstituted analog (HBD = 0 vs. HBD = 1), directly impacting permeability and metabolic stability in downstream lead optimization [2]. This compound is the logical starting material for SAR campaigns exploring C6 substitution diversity while holding the N1-methyl group constant.

Blood-Brain Barrier Penetrant Candidate Design Exploiting Zero Hydrogen Bond Donor Architecture

With HBD = 0, TPSA = 44.12 Ų, and LogP in the 1.36–1.63 range, methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate falls within favorable physicochemical space for CNS drug design [1]. The complete absence of hydrogen bond donor capacity distinguishes it from the N-unsubstituted analog (HBD = 1, XLogP3 = 1.5) and makes it a preferred core for constructing brain-penetrant kinase inhibitor candidates. The pKa of ~2.62 ensures the pyridine nitrogen remains uncharged at physiological pH, avoiding the P-glycoprotein recognition associated with cationic amines, while the moderate lipophilicity balances passive permeability with aqueous solubility [2].

Suzuki-Miyaura and Cross-Coupling Library Synthesis Using C3 or C5 Halogenated Derivatives of the N1-Methyl Scaffold

For programs requiring diversification at the C3 or C5 positions of the 7-azaindole core, methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate serves as the non-halogenated reference standard and synthetic precursor. The brominated analog (CAS 1408074-64-5, MW 255.07) introduces a C5–Br handle for palladium-catalyzed cross-coupling, but its higher molecular weight and the lability of the C–Br bond under reductive or basic conditions introduce synthetic risk [1]. The non-halogenated target compound provides a stable, lower-MW baseline for assessing the impact of halogen substitution on potency, selectivity, and physicochemical properties in parallel library synthesis, with a boiling point of 338.7±22.0 °C ensuring thermal compatibility with common coupling reaction conditions [2].

Ectonucleotide Pyrophosphatase/Phosphodiesterase (NPP1/NPP3) Dual Inhibitor Development with Reduced Hypoglycemia Risk

The pyrrolo[2,3-b]pyridine core has demonstrated NPP1 inhibition with IC₅₀ = 0.80 ± 0.04 μM and NPP3 inhibition with IC₅₀ = 0.55 ± 0.01 μM in sulfonylurea-derived analogs [1]. Notably, compound 1h bearing this core showed 11.6-fold selectivity for HT-29 cancer cells over WI-38 normal fibroblasts (IC₅₀ = 1.58 ± 0.20 μM vs. no 50% inhibition of WI-38 up to 30 μM) and did not induce hypoglycemia in vivo—a critical differentiation from existing sulfonylurea antidiabetics [2]. Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate provides the N1-methylated core required for constructing next-generation NPP inhibitors that retain antiproliferative efficacy while avoiding the hypoglycemic side effect liability of first-generation agents.

Quote Request

Request a Quote for Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.